4-Amino-1,8-naphthalimide

Descripción general

Descripción

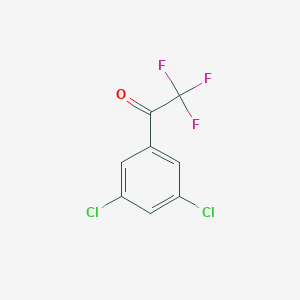

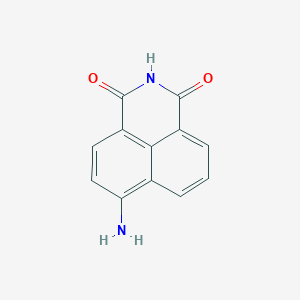

4-Amino-1,8-naphthalimide (ANI) is a valuable fluorescent group that has been used in various fields such as biological, chemical, and medical due to its high stability and various fluorescence properties . It has an empirical formula of C12H8N2O2, a CAS number of 1742-95-6, and a molecular weight of 212.20 . It has been used as a sensitizer for cells to radiation-induced cell damage and enhances the cytotoxicity of 1-methyl-3-nitro-1-nitrosoguanidine .

Synthesis Analysis

A novel one-pot synthetic strategy for the synthesis of a family of N-alkyl-1,8-naphthalimide based Tröger’s bases via a nucleophilic substitution reaction of a common ‘precursor’ (or a ‘synthon’) N-aryl-1,8-naphthalimide Tröger’s base heated at 80 °C in neat aliphatic primary amine has been reported .Molecular Structure Analysis

The absorption and fluorescence spectra of a series of 1,8-naphthalimide derivatives incorporating the amino functionality at the 2-, 3- and 4-positions of the naphthalene ring were systematically investigated in various solvents and in the solid state .Chemical Reactions Analysis

1,8-Naphthalimides (NIs) have been widely used as fluorescent molecules in biological, chemical, and medical fields because NIs show high stability and various fluorescence properties under different conditions . For instance, 4-amino-1,8-naphthalimide shows an interesting “push–pull” between the amino group (electron donating effect) and carbonyl group of imide (electron withdrawing effect) .Physical And Chemical Properties Analysis

4-Amino-1,8-naphthalimide has a melting point of 360 °C and a density of 1.105 g/mL at 25 °C (lit.) . It has been found that the fluorescence spectra of 2-, 3- and 4-amino-1,8-naphthalimides are strongly solvent-dependent showing positive solvatofluorochromism with large Stokes shifts .Aplicaciones Científicas De Investigación

Aggregation-Induced Emission (AIE) Sensing

ANI derivatives, such as the 4-amino-1,8-naphthalimide-Tröger’s base fluorophore (TBNap-TPy), display aggregation-induced emission (AIE) behavior . Here’s how it works:

DNA Probes and Biomolecule Binding

ANI’s rich photophysical properties make it an excellent candidate for biomolecule sensing. Key points:

- Applications : ANI-based probes can monitor DNA interactions, protein binding, and other biomolecular processes .

Fluorescent Dyes for Fibers and Textiles

ANI derivatives find use as dyes due to their strong fluorescence and photostability:

- Applications : ANI-based dyes enhance the coloration of natural and synthetic fibers, textiles, and polymeric materials .

Biological Imaging and Sensing

ANI’s fluorescence properties enable imaging and sensing within biological systems:

Mecanismo De Acción

Target of Action

4-Amino-1,8-naphthalimide (4-ANI) is a valuable fluorescent group that has been derived into a large number of probes to meet the requirements of the biosensing and imaging fields . It has been shown to have photochemical reactivity with protein-rich tissues, leading to linkages between separate tissue samples . It has also been used as a fluorescent sensor for the discriminative sensing of π-electron-deficient nitroaromatics .

Mode of Action

The 4-ANI-Tröger’s base fluorophore, TBNap-TPy, adorned with phenyl-terpyridine moiety was synthesized and assessed for its aggregation-induced emission (AIE) behavior . The introduction of an amino moiety on the 4 position changes the photophysics of the compound by creating an internal charge transfer (ICT) state upon photoexcitation . The strong dipole moment increases the oxidation ability of the excited state .

Biochemical Pathways

The 4-ANI-Tröger’s base fluorophore, TBNap-TPy, was further employed as a fluorescent sensor for the discriminative sensing of π-electron-deficient nitroaromatics . This can be utilized against certain amino acids to create radical species, and these radicals have the ability to create covalent linkages between protein units .

Pharmacokinetics

It is known that the compound shows high stability and various fluorescence properties under different conditions .

Result of Action

4-ANI sensitizes cells to radiation-induced cell damage and enhances the cytotoxicity of 1-methyl-3-nitro-1-nitrosoguanidine . It has been shown to have photochemical reactivity with protein-rich tissues, leading to linkages between separate tissue samples .

Action Environment

The photophysical properties of 4-ANI have been investigated in various media (water, MeOH, MeCN, DMSO, EtOAc, and THF) . All of these derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents . These unique features, long emission wavelength, high solubility, and high stability in different pH media, will allow these derivatives to be used as excellent labeling reagents in the biological system .

Safety and Hazards

Direcciones Futuras

The future prospects of 4-Amino-1,8-naphthalimide are promising. It has been suggested that these derivatives can be used as excellent labeling reagents in the biological system due to their unique features, long emission wavelength, high solubility, and high stability in different pH media . Furthermore, the rational molecular design of 1,8-naphthalimide (NI) derivatives can offer promising results in achieving standard light-emitting materials with a wide range of colors for OLED applications .

Propiedades

IUPAC Name |

6-aminobenzo[de]isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(15)14-12(8)16/h1-5H,13H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSMIFVHARFVINF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061941 | |

| Record name | 4-Aminonaphthalene-1,8-dicarboximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1,8-naphthalimide | |

CAS RN |

1742-95-6 | |

| Record name | 4-Amino-1,8-naphthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1742-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-1,8-naphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001742956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Aminonaphthalene-1,8-dicarboximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminonaphthalene-1,8-dicarboximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.555 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-1,8-NAPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S529AR2S8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A:

- Spectroscopic Data:

- UV-Vis Absorption: Typically shows absorption maxima around 440-460 nm in common solvents, attributed to π-π* transitions with intramolecular charge transfer (ICT) character.

- Fluorescence Emission: Exhibits emission maxima in the green region (around 530-550 nm) depending on the solvent and substituents.

ANone: 4-Amino-1,8-naphthalimides are generally stable under ambient conditions. Their compatibility and performance depend on the specific derivative and its intended application. For instance:

- Fluorescent Sensors: Derivatives designed for sensing applications are often tested in various solvents and under different pH conditions to assess their sensitivity and selectivity.

- Bioimaging: Derivatives for bioimaging are assessed for their cell permeability, photostability, and biocompatibility in cellular environments.

- DNA Intercalators: Some ANI derivatives with planar, cationic structures have been shown to intercalate into DNA, with their binding affinity and fluorescence properties influenced by the DNA sequence.

ANone: 4-Amino-1,8-naphthalimide itself is not typically known for its catalytic properties. Its applications primarily stem from its fluorescent properties and its ability to be functionalized for sensing or other purposes.

ANone: Computational methods play a crucial role in understanding and predicting the properties of ANI derivatives:

- Time-Dependent Density Functional Theory (TD-DFT): Used to calculate electronic transitions, predict absorption and emission spectra, and study excited-state properties like dipole moments and hydrogen bonding interactions.

ANone: The structure of ANI derivatives significantly influences their photophysical properties and biological activities.

- Substitution at the 4-Amino Group: Altering the substituents on the amino group affects electron-donating ability, influencing ICT efficiency and fluorescence properties. Bulky substituents can impact planarity and hinder intermolecular interactions.

- Modifications at the Imide Nitrogen: Introducing substituents at the imide nitrogen can modulate solubility, cell permeability, and interactions with biomolecules.

- Introduction of Spacer and Receptor Units: Conjugating ANI to receptor units via spacers creates "fluorophore-spacer-receptor" systems, where the receptor dictates target specificity and the spacer modulates electron transfer efficiency, affecting fluorescence signaling.

ANone: While ANI derivatives are generally stable under ambient conditions, their stability can be affected by factors like:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(1,2-dihydroxyethyl)-7-[(2R,3R,4R,5S,6S)-3-fluoro-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B156568.png)

![5-[2-(1H-indol-3-yl)ethylselanyl]pentanoic acid](/img/structure/B156579.png)

![4-[(2-Aminophenyl)amino]-1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]pyridinium Chloride](/img/structure/B156582.png)